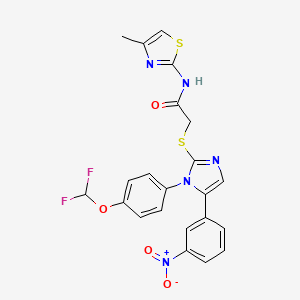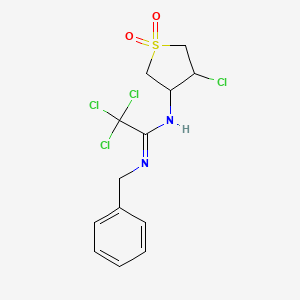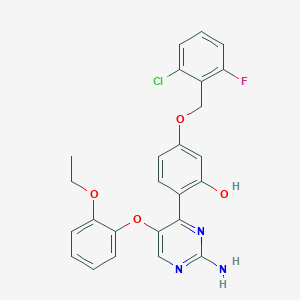
Methyl fluoroisobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl fluoroisobutyrate is an organic compound with the molecular formula C5H9FO2. It is a colorless to almost colorless liquid with a boiling point of 108-109°C and a flash point of 22.16°C . This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides and herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl fluoroisobutyrate can be synthesized through a two-step process involving esterification and fluorination reactions . The esterification reaction involves the addition of methyl 2-hydroxyisobutyrate to a reactor, followed by the dropwise addition of sulfoxide chloride at a controlled temperature of -10 to -5°C. The reaction is stirred for three hours until completion .
In the fluorination step, the reaction mixture is cooled to -15 to -20°C, and hydrogen fluoride and triethylamine are added. The temperature is then slowly increased to 40-45°C, and the reaction is stirred for 3-5 hours until completion . The organic phase is extracted with ethyl acetate, washed with water and saturated sodium bicarbonate solution, and then dried. The final product is obtained through rectification at 150-160 mmHg, yielding this compound with a purity of 99.5% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and distillation columns to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl fluoroisobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of fluoroisobutyric acid.
Reduction: Formation of fluoroisobutanol.
Substitution: Formation of various substituted isobutyrates depending on the nucleophile used.
Scientific Research Applications
Methyl fluoroisobutyrate has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl fluoroisobutyrate involves its ability to participate in various chemical reactions due to the presence of the ester and fluorine functional groups. The ester group can undergo hydrolysis, while the fluorine atom can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in the synthesis of various compounds .
Comparison with Similar Compounds
- Methyl 2-fluoro-2-methylpropanoate
- Methyl 2-fluoro-2-methylpropionate
- Methyl α-fluoro-α-methylpropionate
Comparison: Methyl fluoroisobutyrate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it has a higher boiling point and specific reactivity patterns, making it suitable for particular applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
methyl 3-fluoro-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSLCGCLCBQSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2465790.png)
![1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2465791.png)





![1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2465802.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2465804.png)
![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2465807.png)

![6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2465810.png)
![4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/new.no-structure.jpg)
